molecular formula C16H23NO5 B6356267 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid CAS No. 1182227-74-2

3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid

Cat. No.: B6356267
CAS No.: 1182227-74-2
M. Wt: 309.36 g/mol
InChI Key: HKASAERZBLLPHF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a propanoic acid moiety. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid involves the protection of amino groups during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid
  • 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}butanoic acid
  • 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}pentanoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the methoxyphenyl group adds steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(10-9-14(18)19)11-12-7-5-6-8-13(12)21-4/h5-8H,9-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKASAERZBLLPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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